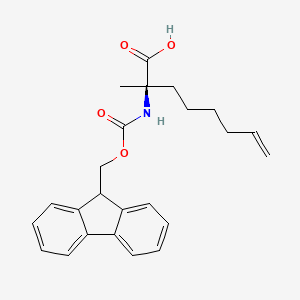

(R)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-2-甲基辛-7-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

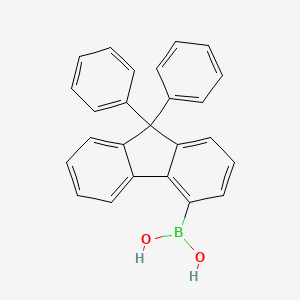

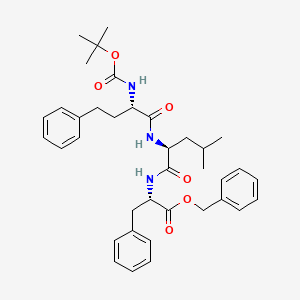

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid, commonly referred to as FMOC-OMe, is a carboxylic acid derivative of fluorene and a popular reagent in organic synthesis. It has a wide range of applications in the synthesis of small molecules, peptides, and proteins. FMOC-OMe is used as a protecting group for amino acids in peptide synthesis and is also used as a catalyst in some reactions. It has been studied extensively for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments have been evaluated.

科学研究应用

Peptide Synthesis

The compound is used in the synthesis of peptides . The Fmoc group acts as a protective group for the amino acids during the peptide synthesis process. It is stable at room temperature and has a long shelf-life, making it useful as a coupling agent in peptide synthesis .

Drug Screening

“®-N-Fmoc-2-(5’-pentenyl)alanine” can be used for drug screening . The compound’s unique structure and properties make it a valuable tool in the development and testing of new pharmaceuticals.

Precolumn Derivatization of Amines for HPLC

This compound acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . This process improves the detection and quantification of amines in complex samples.

Derivatizing Amino Acids for HPLC Analysis

“®-N-Fmoc-2-(5’-pentenyl)alanine” is used for derivatizing amino acids for HPLC analysis . The derivatization process enhances the detection and separation of amino acids during HPLC.

Solid-Phase Peptide Synthesis

The compound is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis . Solid-phase peptide synthesis is a common method for creating peptides in the laboratory.

Oligonucleotide Synthesis

“®-N-Fmoc-2-(5’-pentenyl)alanine” is also used in oligonucleotide synthesis . Oligonucleotides are short DNA or RNA molecules that have wide-ranging applications in research, genetic testing, and forensic analysis.

作用机制

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that its targets could be proteins or enzymes involved in peptide formation or modification.

Mode of Action

Given its use in peptide synthesis , it can be inferred that it interacts with its targets by being incorporated into peptide chains during synthesis, potentially altering the properties of the resulting peptide.

Biochemical Pathways

Given its role in peptide synthesis , it is likely involved in the processes of protein synthesis and modification.

Pharmacokinetics

As a compound used in peptide synthesis , its bioavailability would likely depend on the specific context of its use, such as the method of delivery and the presence of other compounds.

Result of Action

Given its role in peptide synthesis , it can be inferred that its action results in the formation of peptides with specific properties, depending on the context of its use.

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence its action and stability, particularly in the context of peptide synthesis .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h3,6-9,11-14,21H,1,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNDFQWCJFAEFY-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyloct-7-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2R,3R,4R,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B591794.png)

![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)

![(7-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B591796.png)